molecular formula C9H19FN2O B13259906 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13259906
M. Wt: 190.26 g/mol
InChI Key: SVXWJRPCIPYWRN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

The synthesis of 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,4-dimethylpiperazine with a fluorinated alcohol under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction carried out at room temperature. The dibasic nature of piperazines means that no extra base or excess of piperazine reagent is required .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its fluorinated alcohol moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-(2,4-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-8-6-11(2)3-4-12(8)7-9(13)5-10/h8-9,13H,3-7H2,1-2H3

InChI Key

SVXWJRPCIPYWRN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(CF)O)C

Origin of Product

United States

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